Finally, 2-(4-methylphenyl)propionitrile (Compound III) is hydrolyzed and acidified to obtain the desired product, 3-(2-Fluoro-4-methylphenyl)propionic acid (Compound IV) [].
An alternative method utilizes TiCl4-mediated alkylation of (4R)-4-benzyl-3-[3-(2-fluoro-4-methylphenyl)propionyl]-2-oxazolidinone, followed by hydrolysis of the chiral auxiliary to yield the (2S)-enantiomer of the target compound [].
The molecular structure of 3-(2-Fluoro-4-methylphenyl)propionic acid has been confirmed by X-ray crystallography. The crystal structure reveals the specific arrangement of atoms and bond lengths within the molecule, providing insights into its spatial conformation and potential interactions with other molecules. For example, in the crystal structure of (4R)-4-benzyl-3-[(2S)-2-benzyloxymethyl-3-(2-fluoro-4-methylphenyl)propionyl]-2-oxazolidinone, a derivative of the target compound, the stereochemistry of the alkylation reaction used in its synthesis was confirmed [].
As a building block in drug discovery, its mechanism of action is determined by how it interacts with specific biological targets within the designed molecular framework. For instance, when incorporated into the structure of a non-steroidal anti-inflammatory drug, the mechanism of action may involve the inhibition of cyclooxygenase enzymes, ultimately reducing inflammation and pain [, , , ].
Chiral Building Blocks: It serves as a starting material for preparing enantiomerically pure compounds []. Chiral building blocks are essential in pharmaceutical research for developing drugs with enhanced efficacy and reduced side effects.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: